molecular formula C15H11FN2OS B2936518 2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 879037-19-1

2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2936518
CAS No.: 879037-19-1
M. Wt: 286.32
InChI Key: UVBRSVAOUZFFGM-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazinone core substituted with a fluorobenzyl group and a thiophenyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBRSVAOUZFFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophenyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorobenzyl or thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, organometallics, and bases are employed under various conditions (e.g., reflux, inert atmosphere).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-(2-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-(2-methylbenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Uniqueness

2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for drug development.

Biological Activity

2-(2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H11FN2OS
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 879037-19-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

Recent studies have shown that derivatives of pyridazinones exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For example, similar compounds have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on MAO-B, which is relevant for treating neurodegenerative disorders such as Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function.
  • Receptor Binding : The compound might interact with various receptors in the central nervous system (CNS), modulating their activity and potentially leading to therapeutic effects .

Case Studies and Research Findings

  • Inhibition of MAO-B :
    • A study reported that certain pyridazinone derivatives showed selective inhibition of MAO-B with IC50 values ranging from 0.013 µM to 0.039 µM. These compounds were reversible and competitive inhibitors, suggesting their potential as lead candidates for neurodegenerative disease treatment .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of related compounds were assessed using L929 fibroblast cells. One derivative demonstrated an IC50 value of 120.6 µM, indicating lower cytotoxicity compared to others that caused significant cell death at lower concentrations .
  • Docking Studies :
    • Molecular docking simulations indicated that the binding affinities of these compounds for MAO-B were significantly higher than for MAO-A, supporting their selective inhibition profile .

Data Tables

Compound NameIC50 (µM)Selectivity IndexCytotoxicity (IC50)
This compound0.013High120.6
Similar Pyridazinone Derivative0.039Moderate27.05

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